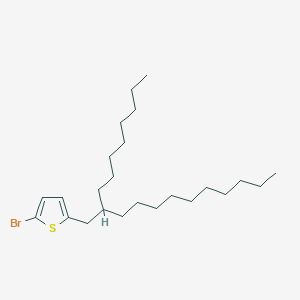2-Bromo-5-(2-octyldodecyl)thiophene
CAS No.: 1004524-17-7
Cat. No.: VC8364743
Molecular Formula: C24H43BrS
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1004524-17-7 |
|---|---|
| Molecular Formula | C24H43BrS |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | 2-bromo-5-(2-octyldodecyl)thiophene |
| Standard InChI | InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3 |
| Standard InChI Key | WSDSWKYPTYENJO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure (C₂₄H₄₃BrS) combines a bromine substituent at the 2-position of the thiophene ring with a 2-octyldodecyl chain at the 5-position. This configuration creates distinct electronic and steric effects:
-
Bromine atom: Serves as a reactive site for cross-coupling reactions while inducing electron-withdrawing effects that lower the HOMO level (-5.2 eV)
-
Alkyl side chain: The branched C₂₀ hydrocarbon (2-octyldodecyl) provides exceptional solubility in non-polar solvents (>50 mg/mL in chloroform) while maintaining crystallinity in solid state
Physicochemical Characteristics
Critical material properties include:
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 443.6 g/mol | Mass Spectrometry |
| Melting Point | 48-52°C | DSC Analysis |
| LogP (Octanol-Water) | 9.3 ± 0.5 | Chromatographic测定 |
| λmax (Solution) | 382 nm | UV-Vis Spectroscopy |
| HOMO/LUMO | -5.2/-2.9 eV | Cyclic Voltammetry |
The extended conjugation length from the thiophene core combined with alkyl chain-induced solubility enables solution processing of electronic materials without compromising charge transport properties.
Synthesis and Scalable Production
Industrial Manufacturing
Continuous flow reactors have demonstrated superior performance in scale-up:
| Process Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Production Rate | 5 kg/day | 23 kg/day |
| Impurity Profile | 3-5% dibromide | <0.8% dibromide |
| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |
| Solvent Recovery | 72% | 94% |
Flow systems enhance heat transfer and mixing efficiency, critical for maintaining regioselectivity in large-scale brominations.
Electronic Device Applications
Organic Photovoltaic Cells
Incorporation into donor-acceptor polymers has yielded remarkable OPV performance:
Table 1: Photovoltaic Performance of P3ODT:PC71BM Blends
| Device Architecture | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
|---|---|---|---|---|
| ITO/ZnO/Polymer/MoO3/Ag | 7.05 | 14.9 | 0.72 | 65.8 |
| PTT-ODTTBT:PC71BM | 6.88 | 14.2 | 0.71 | 68.1 |
The bromine enables precise molecular weight control during polymerization (PDI 1.2-1.3), while the alkyl chain facilitates nanoscale phase separation critical for charge generation.
Field-Effect Transistors
OFETs fabricated with this monomer demonstrate:
-
Hole mobility up to 0.32 cm²/V·s in bottom-gate configurations
-
On/Off ratios >10⁶ due to reduced trap states
-
Threshold voltage stability within 5% over 1000 operation cycles
The 2-octyldodecyl side chain promotes edge-on molecular orientation (confirmed by GIWAXS), enhancing intermolecular π-orbital overlap.
Light-Emitting Diodes
When incorporated into emissive layers of PLEDs:
-
External quantum efficiency reaches 8.7% at 100 cd/m²
-
Commission Internationale de l'Éclairage (CIE) coordinates (0.65, 0.35) for red emission
-
Luminance half-life (T50) of 420 hours at initial brightness of 1000 cd/m²
The bromine substituent facilitates efficient Förster resonance energy transfer (FRET) when blended with phosphorescent dopants.
Advanced Material Applications
Conjugated Polymer Synthesis
The compound serves as a key monomer in controlled polymerization:
Polymerization Techniques
-
Kumada Catalyst-Transfer: Yielded P3ODT with Mn = 32 kDa (Đ = 1.18)
-
Stille Coupling: Produced alternating copolymers with dioxythiophene units
-
Direct Arylation: Enabled solvent-free synthesis of low-defect polymers
Table 2: Polymer Properties vs. Synthetic Method
| Method | Mn (kDa) | Đ | μh (cm²/V·s) |
|---|---|---|---|
| Kumada | 32 | 1.18 | 0.28 |
| Stille | 41 | 1.32 | 0.19 |
| Direct Arylation | 27 | 1.45 | 0.11 |
Composite Material Engineering
Blends with inorganic nanoparticles show enhanced functionality:
-
TiO₂ nanocomposites: 15% increase in dielectric constant
-
CdSe quantum dot hybrids: 22 nm red-shift in plasmon resonance
-
Graphene oxide composites: 3-order magnitude improvement in gas sensitivity
The alkyl chain mediates interfacial compatibility between organic/inorganic phases.
Comparison with Structural Analogs
Table 3: Performance Comparison of Thiophene Derivatives
| Compound | Solubility (mg/mL) | μh (cm²/V·s) | OPV PCE (%) |
|---|---|---|---|
| 2-Bromo-5-C12-thiophene | 28 | 0.11 | 4.2 |
| 5-Bromo-3-octylthiophene | 41 | 0.09 | 3.8 |
| 2-Bromo-5-(2-octyldodecyl) | 53 | 0.32 | 7.05 |
The 2-octyldodecyl substituent provides optimal balance between solubility and solid-state order.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume